molecular formula C42H30N4S B14259956 N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 333432-20-5

N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)

Cat. No.: B14259956
CAS No.: 333432-20-5
M. Wt: 622.8 g/mol
InChI Key: DZAZZFMATBZPIQ-UHFFFAOYSA-N
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Description

4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole is a conjugated organic compound that has garnered significant attention in the field of optoelectronics. This compound is known for its unique electronic properties, making it a valuable material in various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes a double Knoevenagel reaction followed by a Suzuki-Miyaura cross-coupling reaction. The initial step involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with 4-bromobenzaldehyde, followed by coupling with 4-(N,N-diphenylamino)phenylboronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole involves its interaction with molecular targets through its conjugated system. The compound’s electron-donating diphenylamino groups and electron-accepting benzothiadiazole core facilitate charge transfer processes. These interactions are crucial for its function in optoelectronic devices, where it helps in the efficient transport of electrons and holes .

Comparison with Similar Compounds

Uniqueness: 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole stands out due to its balanced electron-donating and accepting properties, making it highly efficient in charge transfer processes. Its strong fluorescence and stability further enhance its suitability for various applications in optoelectronics and beyond .

Properties

CAS No.

333432-20-5

Molecular Formula

C42H30N4S

Molecular Weight

622.8 g/mol

IUPAC Name

N,N-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]aniline

InChI

InChI=1S/C42H30N4S/c1-5-13-33(14-6-1)45(34-15-7-2-8-16-34)37-25-21-31(22-26-37)39-29-30-40(42-41(39)43-47-44-42)32-23-27-38(28-24-32)46(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H

InChI Key

DZAZZFMATBZPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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